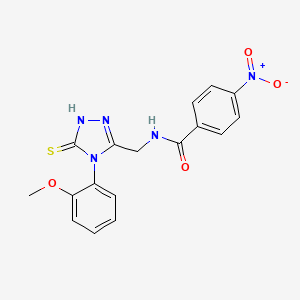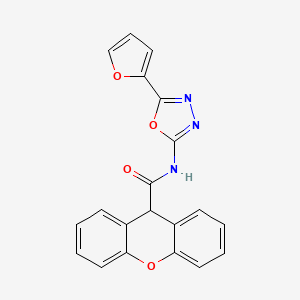![molecular formula C9H8N2O2 B2787102 [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol CAS No. 2182702-33-4](/img/structure/B2787102.png)
[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of compounds known as 1,2,4-oxadiazoles . These compounds are characterized by a heterocyclic ring structure containing an oxygen atom and two nitrogen atoms . They have been found to exhibit significant anti-cancer activity and have also shown anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves several steps . The process begins with the design of new molecules by substituting different substituents . These designed compounds are then synthesized and their structures are confirmed by spectroscopic techniques . The synthesized compounds are then screened for their anticancer activity against different cancer cell lines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,2,4-oxadiazole ring attached to a phenyl group and a methanol group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve several steps . These reactions are typically catalyzed by specific enzymes and result in the formation of new compounds with potential anticancer activity .作用機序
Target of Action
The primary target of [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular responses .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival . This results in the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cells expressing EGFR . This makes it a potential candidate for the treatment of cancers that overexpress EGFR .
生化学分析
Cellular Effects
Some oxadiazole derivatives have shown significant anti-inflammatory activity . For instance, a compound named f15 significantly inhibited the production of inflammatory factors in lipopolysaccharide-induced RAW264.7 cells
Molecular Mechanism
Some oxadiazole derivatives have shown inhibitory effects against certain enzymes . For example, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles exhibited robust inhibitory effects against the epidermal growth factor receptor (EGFR) wild-type enzyme
特性
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLIAAKJDHQTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787023.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2787024.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)




![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide](/img/structure/B2787035.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2787036.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2787038.png)

